molecular formula C15H17N3O2S B2680062 (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396891-69-2

(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2680062
CAS No.: 1396891-69-2
M. Wt: 303.38
InChI Key: SXJKOQSOQDYYOP-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiadiazole ring: This involves the reaction of a suitable thioamide with hydrazine derivatives.

    Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling reactions: The final step involves coupling the furan, thiadiazole, and piperidine rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The furan and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(4-piperidin-1-yl)prop-2-en-1-one: Lacks the thiadiazole ring.

    (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-ol: Contains an alcohol group instead of a carbonyl group.

Uniqueness

(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of both the thiadiazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-16-17-15(21-11)12-6-8-18(9-7-12)14(19)5-4-13-3-2-10-20-13/h2-5,10,12H,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJKOQSOQDYYOP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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